molecular formula C16H23BrO3S B14400841 Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate CAS No. 89913-73-5

Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate

Cat. No.: B14400841
CAS No.: 89913-73-5
M. Wt: 375.3 g/mol
InChI Key: ZVXRSJHNFKBMQC-UHFFFAOYSA-N
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Description

Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromononanoyl group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can interact with aromatic residues in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl [5-(9-chlorononanoyl)thiophen-2-yl]acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl [5-(9-iodononanoyl)thiophen-2-yl]acetate: Similar structure but with an iodine atom instead of bromine.

    Methyl [5-(9-fluorononanoyl)thiophen-2-yl]acetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate is unique due to the presence of the bromononanoyl group, which can participate in specific substitution reactions that are not possible with other halogen atoms. The bromine atom also influences the compound’s reactivity and biological activity .

Properties

CAS No.

89913-73-5

Molecular Formula

C16H23BrO3S

Molecular Weight

375.3 g/mol

IUPAC Name

methyl 2-[5-(9-bromononanoyl)thiophen-2-yl]acetate

InChI

InChI=1S/C16H23BrO3S/c1-20-16(19)12-13-9-10-15(21-13)14(18)8-6-4-2-3-5-7-11-17/h9-10H,2-8,11-12H2,1H3

InChI Key

ZVXRSJHNFKBMQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCBr

Origin of Product

United States

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